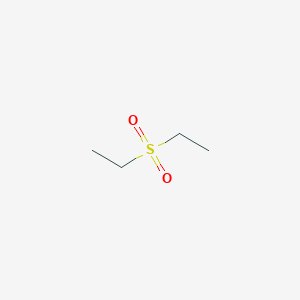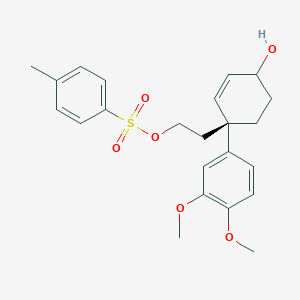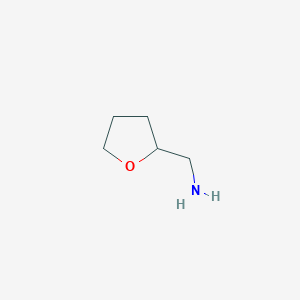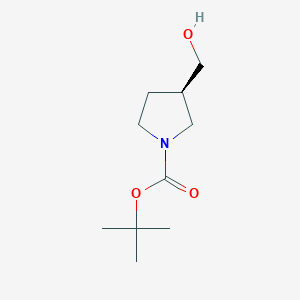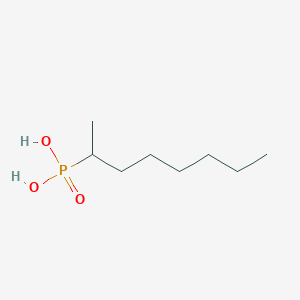
2,4,6-Trimethylphenylacetonitrile
Vue d'ensemble
Description
2,4,6-Trimethylphenylacetonitrile is a chemical compound of significant interest in organic chemistry due to its versatile applications in synthesis and its unique chemical and physical properties. Its structure comprises a phenyl ring substituted with trimethyl groups and an acetonitrile moiety, which makes it a valuable intermediate in the synthesis of various organic compounds.
Synthesis Analysis
The synthesis of related arylacetonitriles often involves the selective monomethylation of 2-arylacetonitrile using CO2, where trimethylamine-borane facilitates a six-electron reduction of CO2, yielding various 2-arylpropionitriles in good yields. This method showcases the utility of CO2 as a C1 building block in organic synthesis, demonstrating a green and efficient approach to arylacetonitrile derivatives (Zhang, Wang, & Xi, 2019).
Molecular Structure Analysis
Experimental and computational studies on the IR spectral and structural variations of (2,4,6-trimethylphenyl)acetonitrile to its carbanion form have revealed significant insights into its molecular structure. The conversion results in a notable frequency decrease and intensity increase of the cyano group stretching band, indicating substantial structural changes primarily at and next to the carbanionic center (Georgieva, Nedelchev, & Juchnovski, 2005).
Chemical Reactions and Properties
The reactivity of phenylacetonitriles, including derivatives similar to 2,4,6-trimethylphenylacetonitrile, has been extensively studied. For instance, the reaction with dimethyl acetylenedicarboxylate under basic conditions leads to the formation of complex derivatives, showcasing the compound's versatile reactivity in synthesizing heterocyclic compounds (Tominaga et al., 1997).
Physical Properties Analysis
Proton magnetic resonance studies of trimethylacetonitrile derivatives provide valuable insights into their physical properties. These studies highlight the dominant molecular motions within these compounds, such as the rotation of the methyl groups, which significantly influence their physical characteristics and behavior in various conditions (Saffar, Schultz, & Meyer, 1972).
Chemical Properties Analysis
Electrochemical studies have further elucidated the chemical properties of trimethylbenzoyl derivatives. These studies reveal the mechanisms of reduction at carbon and mercury cathodes in acetonitrile, providing a deeper understanding of the electrochemical behavior and reactivity of these compounds (Urove & Peters, 1994).
Applications De Recherche Scientifique
Application 1: Synthesis of Mesitylacetic Acid
- Summary of Application : 2,4,6-Trimethylphenylacetonitrile is used as an intermediate in the synthesis of mesitylacetic acid .
- Results or Outcomes : The outcome of this process is the production of mesitylacetic acid. No quantitative data or statistical analyses were provided in the sources I found .
Application 2: Preparation of 2,4,6-Trimethyl-,9-Phenethylamine Hydrochloride
- Summary of Application : 2,4,6-Trimethylphenylacetonitrile may be used in the preparation of 2,4,6-trimethyl-,9-phenethylamine hydrochloride .
- Results or Outcomes : The outcome of this process is the production of 2,4,6-trimethyl-,9-phenethylamine hydrochloride. No quantitative data or statistical analyses were provided in the sources I found .
Application 3: Synthesis of Ethyl Mesitylacetate
- Summary of Application : 2,4,6-Trimethylphenylacetonitrile can be used in the synthesis of ethyl mesitylacetate .
- Results or Outcomes : The outcome of this process is the production of ethyl mesitylacetate. No quantitative data or statistical analyses were provided in the sources I found .
Application 4: Synthesis of α-Mesitylacetoacetonitrile
- Summary of Application : 2,4,6-Trimethylphenylacetonitrile can be used in the synthesis of α-mesitylacetoacetonitrile .
- Results or Outcomes : The outcome of this process is the production of α-mesitylacetoacetonitrile. No quantitative data or statistical analyses were provided in the sources I found .
Application 5: Synthesis of Mesitylacetone
- Summary of Application : 2,4,6-Trimethylphenylacetonitrile can be used in the synthesis of mesitylacetone .
- Results or Outcomes : The outcome of this process is the production of mesitylacetone. No quantitative data or statistical analyses were provided in the sources I found .
Application 6: Synthesis of β-Hydroxy-a-Mesitylacrylonitrile
- Summary of Application : 2,4,6-Trimethylphenylacetonitrile can be used in the synthesis of β-hydroxy-a-mesitylacrylonitrile .
- Results or Outcomes : The outcome of this process is the production of β-hydroxy-a-mesitylacrylonitrile. No quantitative data or statistical analyses were provided in the sources I found .
Safety And Hazards
2,4,6-Trimethylphenylacetonitrile is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral13. It may cause respiratory irritation, be harmful if inhaled, toxic if inhaled, cause serious eye irritation, cause skin irritation, be harmful in contact with skin, and be harmful if swallowed3. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place and keeping the container tightly closed3.
Orientations Futures
2,4,6-Trimethylphenylacetonitrile may be used in the preparation of more complex compounds, such as Spiromesifen Metabolite2. It can also be used in the novel synthetic route for the Anti-HIV Drug MC-1220 and its analogues2.
Propriétés
IUPAC Name |
2-(2,4,6-trimethylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKQOGSGNPGPRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188238 | |
| Record name | 2,4,6-Trimethylphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylphenylacetonitrile | |
CAS RN |
34688-71-6 | |
| Record name | 2,4,6-Trimethylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34688-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trimethylphenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034688716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trimethylphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethylphenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)
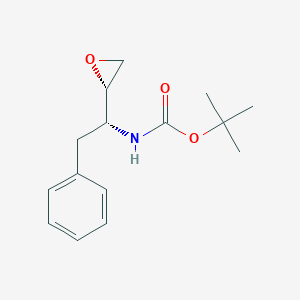

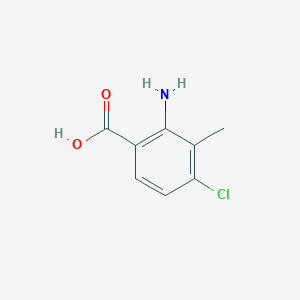
![[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B43080.png)
